

Thermodynamic Stability & Kinetic Profiling of Amoxicillin Impurity D

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Compound of Interest

Compound Name: C₁₆H₂₁N₃NaO₆S

CAS No.: 68728-47-2

Cat. No.: B601212

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Executive Summary & Structural Identity

In the development of

-lactam antibiotics, the management of impurities is a critical quality attribute. Amoxicillin Impurity D (European Pharmacopoeia designation), chemically identified as Amoxicilloic Acid (specifically the penicilloic acid derivative), represents the primary thermodynamic sink of amoxicillin degradation.

Unlike kinetic impurities that may form transiently, Impurity D is the thermodynamically stable product resulting from the irreversible hydrolysis of the strained

-lactam ring. Understanding its formation kinetics is not merely a compliance requirement (ICH Q3A/B) but a fundamental necessity for designing stable oral suspensions and lyophilized formulations.

Molecular Identity

- Common Name: Amoxicilloic Acid (Amoxicillin Penicilloic Acid)[1][2]

- Chemical Structure: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3]
- Formation Mechanism: Nucleophilic attack on the carbonyl carbon of the -lactam ring by water (hydrolysis) or hydroxide ions, leading to ring opening.

The Thermodynamic Landscape

The transition from Amoxicillin to Impurity D is driven by the release of ring strain energy inherent in the four-membered

-lactam ring. This section details the kinetic parameters governing this transformation.

Degradation Pathway Visualization

The following diagram illustrates the irreversible hydrolysis pathway converting Amoxicillin to Impurity D.

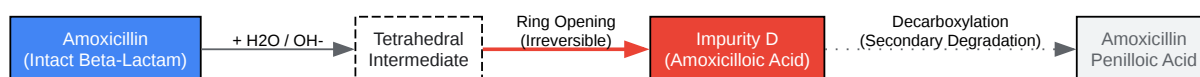


Figure 1: Mechanistic pathway of Amoxicillin hydrolysis yielding Impurity D.

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Kinetic Order and Rate Laws

The degradation of Amoxicillin to Impurity D in aqueous solution follows pseudo-first-order kinetics under constant pH and temperature conditions.

Where

is the observed rate constant. However,

is a composite term dependent on pH:

- : Specific acid catalysis constant (dominant at $\text{pH} < 2$).

- : Solvent catalysis constant (water).
- : Specific base catalysis constant (dominant at $\text{pH} > 8$).

pH-Rate Profile

The stability profile is U-shaped. Amoxicillin exhibits maximum stability (minimum formation of Impurity D) in the pH range of 4.0 to 6.0, coinciding with its zwitterionic isoelectric point.

Table 1: Comparative Stability Data (Aqueous Solution at 25°C)

pH Condition	Dominant Mechanism	Relative Rate ()	Half-life () Estimation
pH 1.2 (Gastric)	Acid Catalysis	High	~ 2–4 Hours
pH 5.0 (Formulation)	Solvent Hydrolysis	Low (Baseline)	> 7 Days
pH 9.0 (Alkaline)	Base Catalysis	Very High	< 30 Minutes

Note: Data derived from Arrhenius extrapolations and general

-lactam kinetic behaviors.

Activation Energy ()

The hydrolysis reaction is temperature-dependent, following the Arrhenius equation. The activation energy (

) for the ring opening is typically in the range of 60–80 kJ/mol. This high

implies that cold chain storage (2–8°C) significantly retards the formation of Impurity D compared to room temperature.

Experimental Framework: Self-Validating Protocols

To rigorously assess the thermodynamic stability of a new formulation, researchers must employ a Stability-Indicating Method (SIM). The following protocol ensures specificity for Impurity D amidst other degradants (e.g., dimers, diketopiperazines).

Forced Degradation Workflow

This workflow is designed to generate Impurity D intentionally to validate analytical separation.

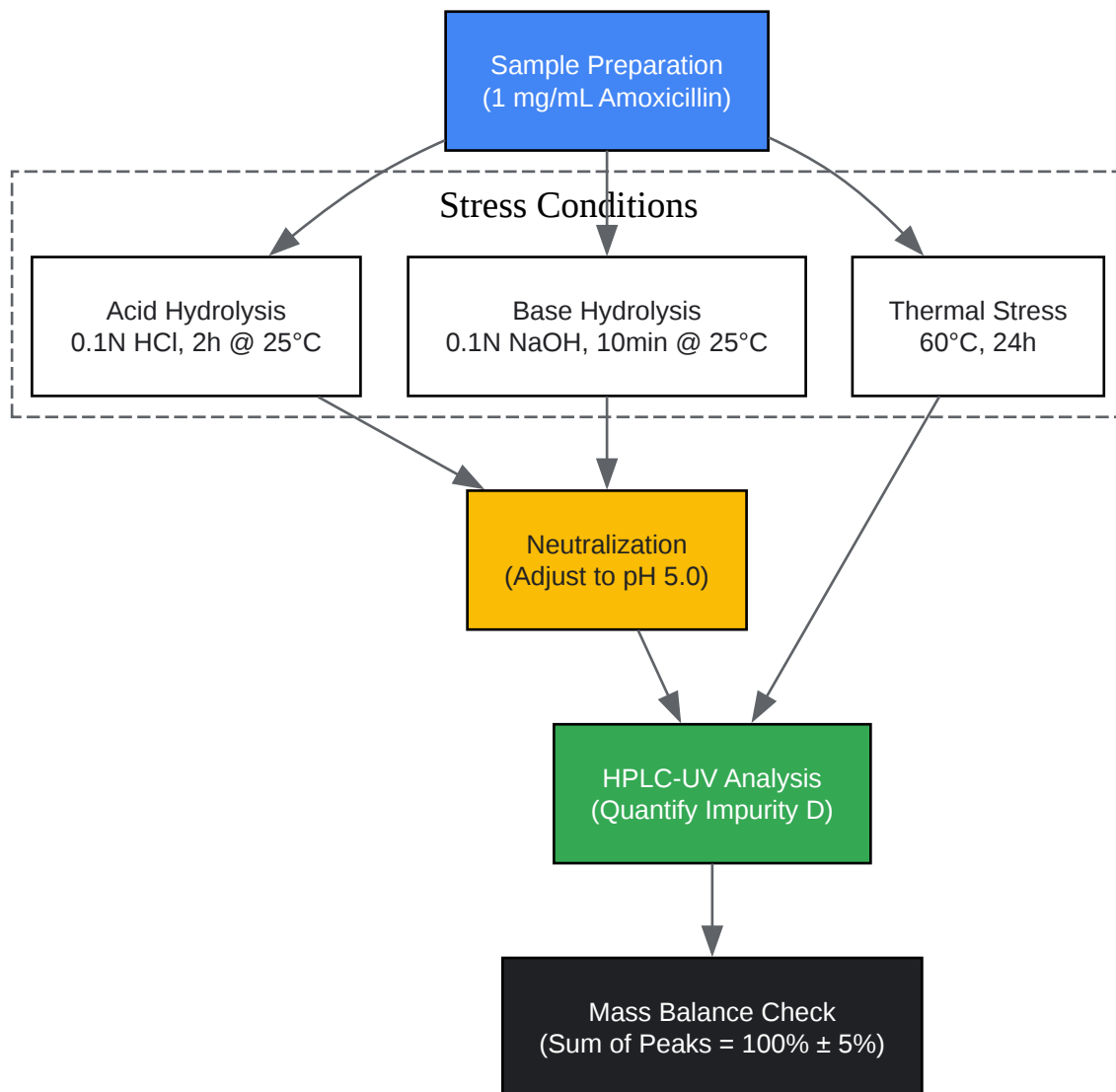


Figure 2: Forced degradation workflow to validate Impurity D detection.

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Analytical Methodology (HPLC-UV)

To accurately quantify Impurity D, the following chromatographic conditions are recommended. This method separates the open-ring Impurity D (highly polar) from the parent Amoxicillin.

- Column: C18 (L1), 250 x 4.6 mm, 5 μ m (e.g., Zorbax SB-C8 or equivalent).

- Mobile Phase A: Phosphate Buffer (pH 5.0).[4]
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0 min: 97% A / 3% B
 - 15 min: 80% A / 20% B
- Flow Rate: 1.0 mL/min.[4][5]
- Detection: UV @ 230 nm (Amoxicillin) and 254 nm (Impurity D often has lower response, check relative response factor).
- Retention Logic: Impurity D (dicarboxylic acid) is more polar than Amoxicillin and typically elutes earlier (RRT < 1.0) in reverse-phase systems.

Validation Check:

- Resolution (): Must be > 1.5 between Amoxicillin and Impurity D.
- Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity D peak is spectrally homogeneous.

Mitigation Strategies

Based on the thermodynamic profile, the following strategies prevent the accumulation of Impurity D:

- pH Control: Formulations must be buffered strictly between pH 4.5 and 5.5. Citrate or phosphate buffers are effective, but catalytic effects of buffer species should be evaluated.
- Moisture Restriction: Since water is a reactant in the rate-limiting step (hydrolysis), lyophilized powders or low-water-activity suspensions are essential.

- Temperature Management: Adhere to cold chain storage. An excursion to 40°C increases the reaction rate by approximately 4–5x (based on).

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